molecular formula C18H16ClNO3 B1410533 Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate CAS No. 1956386-42-7

Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate

Cat. No. B1410533
M. Wt: 329.8 g/mol
InChI Key: IDZGSKPLTOECGC-UHFFFAOYSA-N
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Description

“Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It is related to “Ethyl 5-benzyloxy-1H-indole-2-carboxylate”, which has a molecular formula of C18H17NO3 and a molecular weight of 295.33223.



Synthesis Analysis

The synthesis of related indole derivatives has been described in the literature4. However, the specific synthesis process for “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” is not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” is not explicitly available. However, related compounds such as “Ethyl 5-benzyloxy-1H-indole-2-carboxylate” have a molecular formula of C18H17NO323.



Chemical Reactions Analysis

Specific chemical reactions involving “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not readily available in the public domain.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not explicitly available. However, related compounds such as “Ethyl 5-benzyloxy-1H-indole-2-carboxylate” have a molecular weight of 295.333.


Scientific Research Applications

  • Synthesis Techniques : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, closely related to the compound of interest, were synthesized through a reaction involving ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates and polyphosphoric acid. This process also demonstrated the potential for further transformations, such as debenzoylation and decarboxylation reactions, which are pivotal in the synthesis of more complex molecules (Cucek & Verček, 2008).

  • Application in Synthesis of Bioactive Molecules : Derivatives of this compound, like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, were found to be potent inhibitors of 5-lipoxygenase, indicating a potential application in the development of anti-inflammatory therapeutics. This showcases the importance of these compounds in medicinal chemistry, especially in drug discovery and development (Karg et al., 2009).

  • Chemical Reactivity and Transformations : The compound also demonstrates interesting reactivity patterns, as seen in various studies. For example, the Hemetsberger reaction was used to convert certain derivatives to a mixture of ethyl tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives. This indicates a versatile reactivity that can be harnessed for synthesizing a diverse range of heterocyclic compounds, which are crucial in many pharmaceuticals (Mayer et al., 2002).

  • Novel Pathways and Intermediates : The compound and its derivatives serve as valuable intermediates in organic synthesis. For instance, the transformation of the sulfomethyl group to formyl function in certain derivatives opened up new synthetic pathways, leading to the creation of valuable intermediates such as ethyl formyl-1H-indole-2-carboxylates. This showcases the role of these compounds in facilitating complex synthetic processes (Pete et al., 2006).

Safety And Hazards

Future Directions

The future directions for the study and application of “Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate” are not explicitly available. However, indole derivatives are a topic of ongoing research due to their prevalence in biologically active compounds5.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, please refer to specialized databases and resources or consult with a chemical expert.


properties

IUPAC Name

ethyl 5-chloro-7-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-22-18(21)15-9-13-8-14(19)10-16(17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGSKPLTOECGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
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Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
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Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
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Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
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Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate

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